![molecular formula C25H38ClF3NO3PRuS B6288639 Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate CAS No. 2058252-91-6](/img/structure/B6288639.png)
Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate” is a ruthenium complex . It is a light yellow to brown powder or crystalline solid . This complex was discovered in the laboratories of Prof. Travis Williams .
Molecular Structure Analysis
The molecular formula of the compound is C25H38ClF3NO3PRuS and its molecular weight is 657.13 . The structure of the compound includes a p-cymene ligand, a di-tert-butylphosphino)methyl]pyridine ligand, a ruthenium(II) center, and a triflate counterion .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are hygroscopic . The elemental analysis shows that the carbon content is between 43.00 to 48.00% .Wissenschaftliche Forschungsanwendungen
1. Complex Formation and Structural Characteristics
The ruthenium(II) complex containing hybrid bidentate phosphine-thioether ligands demonstrates the formation of unique chelate rings and exhibits chirality at the Ru and S atoms. This characteristic structure of ruthenium(II) complexes, similar to the chloro(p-cymene)ruthenium(II) complexes, plays a crucial role in their reactivity and potential applications in catalysis and medicinal chemistry (Takayoshi Suzuki, Norihiko Taguchi, K. Kashiwabara, 1996).
2. Anticancer Activity and Biomolecule Interactions
Chloro(η6-p-cymene)ruthenium(II) complexes have shown promising anticancer activity. Their interactions with biomolecules like amino acids and proteins have been studied, revealing a correlation between metallodrug-protein interaction and cytotoxicity against human tumor cell lines. Lower protein binding ability of these complexes indicates increased cytotoxic activity (S. Meier, M. Hanif, W. Kandioller, B. Keppler, C. Hartinger, 2012).
3. Catalytic Applications
The ruthenium(II)–arene complexes with substituted picolinato ligands have been synthesized and show catalytic properties. These complexes have been used for alkene epoxidation, demonstrating their utility in catalytic reactions (H. Nishiyama, Yukihiro Motoyama, 1997).
4. Application in Photodiodes
The Ru(II) complexes have been used in the development of photodiodes, where their electronic properties and photosensitivity have been explored, indicating their potential in electronic device applications (W. Farooq, Elsayed Elgazzar, A. Dere, O. Dayan, Z. Şerbetçi, A. Karabulut, M. Atif, A. Hanif, 2019).
5. Antimicrobial and Antimalarial Properties
These complexes have also been studied for their antimalarial activity, with a focus on ruthenium and osmium p-cymene half-sandwich complexes containing ligands related to the antimalarial drug chloroquine. Their activities against various Plasmodium falciparum malaria parasite strains suggest potential antimicrobial applications (Erik Ekengard, Lotta Glans, Irwin Cassells, Thibault Fogeron, Preshendren Govender, T. Stringer, Prinessa Chellan, G. Lisensky, W. Hersh, Isa Doverbratt, S. Lidin, C. de Kock, Peter J. Smith, Gregory S. Smith, E. Nordlander, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
ditert-butyl(pyridin-2-ylmethyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);trifluoromethanesulfonate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NP.C10H14.CHF3O3S.ClH.Ru/c1-13(2,3)16(14(4,5)6)11-12-9-7-8-10-15-12;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)8(5,6)7;;/h7-10H,11H2,1-6H3;4-8H,1-3H3;(H,5,6,7);1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEUHKSQCISQME-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC(C)(C)P(CC1=CC=CC=N1)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClF3NO3PRuS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2058252-91-6 |
Source


|
| Record name | Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) Triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
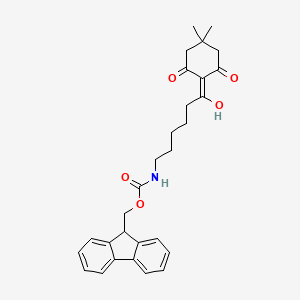
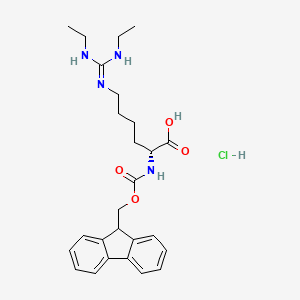
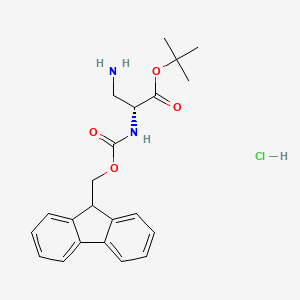
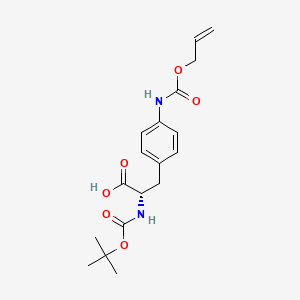
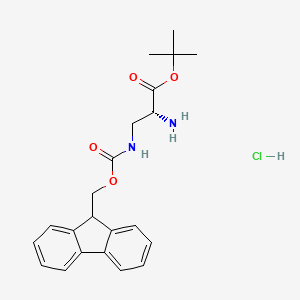
![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)

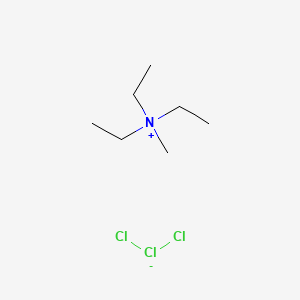
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288645.png)
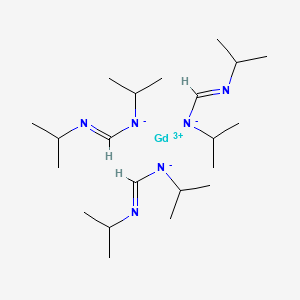
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)
